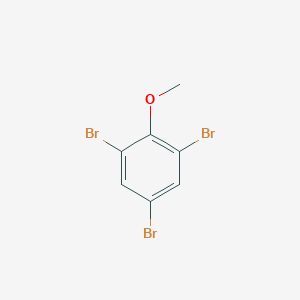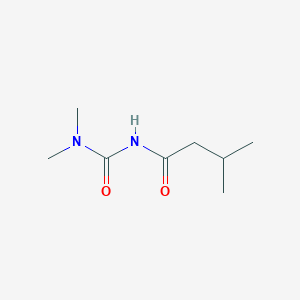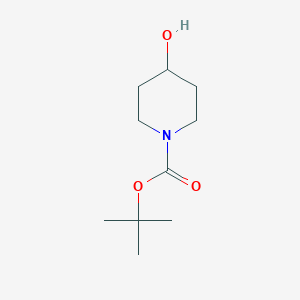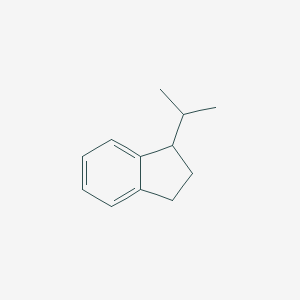
1-Propan-2-yl-2,3-dihydro-1H-indene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Propan-2-yl-2,3-dihydro-1H-indene, also known as tetralin, is a bicyclic aromatic hydrocarbon that has been widely used in scientific research. It is a colorless liquid with a distinct odor and is commonly used as a solvent and a precursor in the synthesis of various organic compounds.
Mechanism Of Action
The mechanism of action of 1-Propan-2-yl-2,3-dihydro-1H-indene is not well understood. However, it is believed to act as a non-specific solvent and a reducing agent in various chemical reactions.
Biochemical And Physiological Effects
The biochemical and physiological effects of 1-Propan-2-yl-2,3-dihydro-1H-indene have not been extensively studied. However, it has been shown to be relatively non-toxic and non-irritating to the skin and eyes in animal studies.
Advantages And Limitations For Lab Experiments
One advantage of using 1-Propan-2-yl-2,3-dihydro-1H-indene in lab experiments is its relatively low toxicity and non-irritating nature. Additionally, it is a commonly available and inexpensive solvent. However, one limitation is its relatively low boiling point, which may limit its use in high-temperature reactions.
Future Directions
There are several future directions for research involving 1-Propan-2-yl-2,3-dihydro-1H-indene. One area of interest is its potential use as a precursor in the synthesis of new organic compounds with novel properties. Additionally, there is potential for further studies of its reactivity in various chemical reactions, as well as its potential as a solvent in various applications.
Synthesis Methods
The synthesis of 1-Propan-2-yl-2,3-dihydro-1H-indene can be achieved through a variety of methods. One common method involves the reduction of naphthalene with hydrogen gas in the presence of a catalyst such as platinum or palladium. Another method involves the cyclization of 1,2-diphenylethane with aluminum chloride.
Scientific Research Applications
1-Propan-2-yl-2,3-dihydro-1H-indene has been used in a wide range of scientific research applications. It has been used as a solvent for the extraction and isolation of natural products, as well as for the synthesis of various organic compounds. It has also been used as a model compound in studies of the reactivity of aromatic compounds.
properties
CAS RN |
137823-74-6 |
|---|---|
Product Name |
1-Propan-2-yl-2,3-dihydro-1H-indene |
Molecular Formula |
C12H16 |
Molecular Weight |
160.25 g/mol |
IUPAC Name |
1-propan-2-yl-2,3-dihydro-1H-indene |
InChI |
InChI=1S/C12H16/c1-9(2)11-8-7-10-5-3-4-6-12(10)11/h3-6,9,11H,7-8H2,1-2H3 |
InChI Key |
FLUHDWXWFRCIFJ-UHFFFAOYSA-N |
SMILES |
CC(C)C1CCC2=CC=CC=C12 |
Canonical SMILES |
CC(C)C1CCC2=CC=CC=C12 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



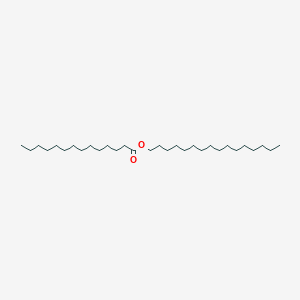

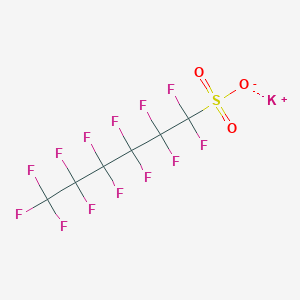
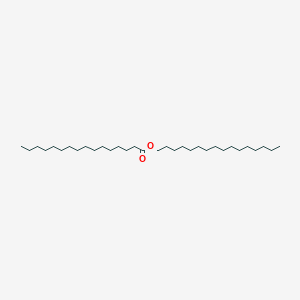


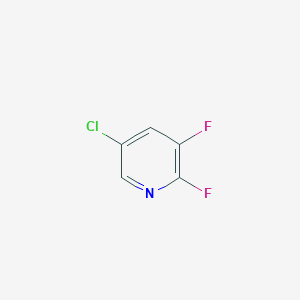

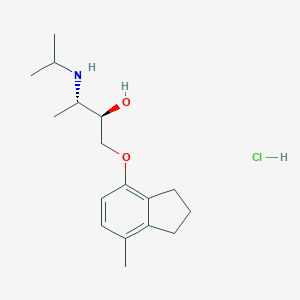
![2-Acetamidobicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B143523.png)
